1,2-Dioctanoyl-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

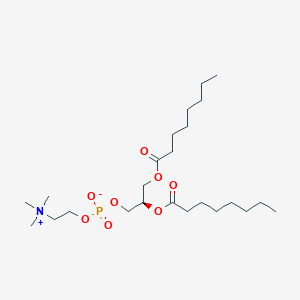

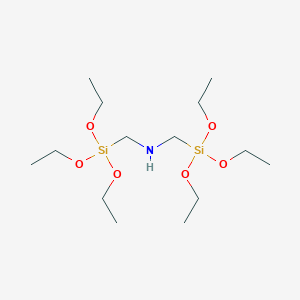

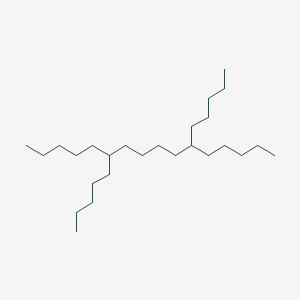

1,2-Dioctanoyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the acyl groups at positions 1 and 2 are specified as octanoyl . It is a phospholipid commonly used as a component of liposome formulations and drug delivery systems .

Synthesis Analysis

A solvent-free method for the synthesis of phosphocholines and lyso phosphocholines in excellent yields has been developed employing sn-glycero-3-phosphocholine-kieselguhr complex with shorter reaction times with the recycling of kieselguhr for further use .Molecular Structure Analysis

The molecular formula of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine is C24H48NO8P . The molecular weight is 509.6 g/mol . The IUPAC name is [(2R)-2,3-di(octanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate .Chemical Reactions Analysis

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in high-temperature water at 175, 200, 225, and 350 °C hydrolyzed to give oleic acid and a number of phosphorus-containing products. The hydrolysis was catalyzed by oleic and phosphoric acids, which were also reaction products .Applications De Recherche Scientifique

Drug Delivery Systems

1,2-Dioctanoyl-sn-glycero-3-phosphocholine is commonly used as a component of liposome formulations in drug delivery systems . It forms stable bilayers and vesicles, allowing for the encapsulation and delivery of drugs to specific targets in the body . The liposomal structure can be useful in understanding the function and structure of biological cell membranes .

Liposome Model Design

This compound is used in the design and simulation of liposomal models using a coarse-grained molecular dynamics approach . These models help understand cell membrane mechanisms, biological cell interactions, and drug delivery systems . They can resolve specific issues such as membrane transports, ion channels, drug penetration in the membrane, vesicle formation, membrane fusion, and membrane protein function mechanism .

Study of Membrane Formation Mechanisms

1,2-Dioctanoyl-sn-glycero-3-phosphocholine is used to investigate lipid membranes and the mechanism of their formation through molecular dynamics (MD) simulations . The simulated liposome model provides insights into the assembly of lipids through short-range interactions (electrostatic interactions and van der Waals interactions) .

Interfacial and Fluorescence Studies

The mixed micellar behavior of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine has been studied at the air-water interface and in the aqueous bulk phase via interfacial tension and pyrene fluorescence intensity measurements . This helps in understanding the behavior of surfactant mixtures .

5. Study of Neural Stem/Precursor Cell Proliferation 1,2-Dioctanoyl-sn-glycerol 3-phosphate, a related compound, has been used to study its effects on neural stem/precursor cell (NSC) proliferation .

6. Study of Phosphatidic Acid Effects on Actin Filament Dynamics This compound has also been used to study the effects of phosphatidic acid (PA) on actin filament dynamics in Arabidopsis thaliana epidermal leaf cells .

Mécanisme D'action

Target of Action

1,2-Dioctanoyl-sn-glycero-3-phosphocholine, also known as 1,2-Dioctanoyl PC, is a type of phospholipid . It is commonly used as a component of liposome formulations and drug delivery systems . The primary targets of this compound are the specific sites in the body where the encapsulated drugs are intended to be delivered .

Mode of Action

1,2-Dioctanoyl PC has unique chemical properties that allow it to form stable bilayers and vesicles . These structures can encapsulate drugs and deliver them to specific targets in the body . As a stabilizer and emulsifier, it can enhance the solubility and bioavailability of drugs .

Biochemical Pathways

The exact biochemical pathways affected by 1,2-Dioctanoyl PC are dependent on the specific drugs that are encapsulated within its vesicles. It’s important to note that the primary role of 1,2-dioctanoyl pc is to serve as a delivery vehicle, facilitating the transport of drugs to their intended targets .

Pharmacokinetics

The pharmacokinetic properties of 1,2-Dioctanoyl PC are largely influenced by its role as a drug delivery system. It can enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of encapsulated drugs, thereby improving their bioavailability . .

Result of Action

The molecular and cellular effects of 1,2-Dioctanoyl PC’s action are primarily determined by the encapsulated drugs. By delivering these drugs to their specific targets, 1,2-Dioctanoyl PC can enhance their therapeutic effects .

Action Environment

The action, efficacy, and stability of 1,2-Dioctanoyl PC can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the stability of the phospholipid bilayers and vesicles . 1,2-dioctanoyl pc is generally designed to maintain stability under physiological conditions to ensure effective drug delivery .

Safety and Hazards

No special measures are required for handling 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. After inhalation, it is advised to supply fresh air and consult a doctor in case of complaints. The product generally does not irritate the skin. After eye contact, it is recommended to rinse the opened eye for several minutes under running water. If symptoms persist after swallowing, consult a doctor .

Orientations Futures

The unique chemical properties of 1,2-dioctanoyl-sn-glycero-3-phosphocholine make it a promising component in drug delivery systems . Its ability to form stable bilayers and vesicles allows for the encapsulation and delivery of drugs to specific targets in the body . This suggests potential future directions in the field of drug delivery and pharmaceuticals.

Propriétés

IUPAC Name |

[(2R)-2,3-di(octanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIXRNNWDBPKPW-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334462 | |

| Record name | (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dioctanoyl-sn-glycero-3-phosphocholine | |

CAS RN |

19191-91-4 | |

| Record name | (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)

![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)

![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)